Pibecarb

Description

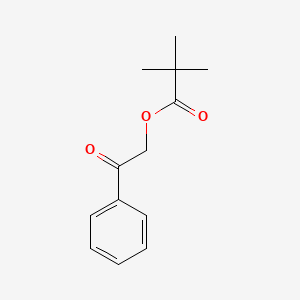

Pibecarb (INN: this compound, CAS: 2522-81-8) is an antihemorrhagic and capillary protective agent . It is classified under the Harmonized System (HS) code 291830, which encompasses carboxylic acid derivatives with specific functional groups . While its exact mechanism of action remains undefined in the provided evidence, its primary clinical application involves enhancing capillary integrity and reducing bleeding tendencies. This compound is listed alongside compounds like metbufen and sodium dehydrocholate under the same HS code, suggesting structural similarities in its carboxylic acid-based framework .

Properties

CAS No. |

2522-81-8 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

phenacyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C13H16O3/c1-13(2,3)12(15)16-9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

OTIZTAXUFMCICV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OCC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)C(=O)OCC(=O)C1=CC=CC=C1 |

Other CAS No. |

2522-81-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: PIBECARB can be synthesized through the esterification of 2-oxo-2-phenylethanol with 2,2-dimethylpropanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous esterification process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This process allows for efficient production of this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: PIBECARB undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Corresponding amides or thioesters.

Scientific Research Applications

PIBECARB has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and amides.

Biology: Studied for its potential antihemorrhagic and capillary protective effects.

Medicine: Investigated for its potential use in treating conditions related to capillary fragility and hemorrhage.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of PIBECARB involves its interaction with capillary walls, where it exerts a protective effect by strengthening the capillary walls and reducing their permeability. This action helps in preventing capillary fragility and hemorrhage. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Research Findings and Data Limitations

Structural vs. Functional Classification: this compound’s HS code grouping (291830) implies structural kinship with metbufen and sodium dehydrocholate, but their therapeutic applications are unrelated. This underscores the complexity of correlating chemical taxonomy with pharmacological activity . Sodium dehydrocholate’s role as a choleretic contrasts sharply with this compound’s hemostatic function, suggesting that minor structural modifications in carboxylic acid derivatives can lead to divergent biological effects .

Clinical Data Gaps: No pharmacokinetic or dose-response data for this compound are provided in the evidence, precluding comparisons with analogs like tranexamic acid in terms of bioavailability or dosing regimens . The absence of head-to-head clinical trials limits insights into this compound’s relative advantages or limitations in specific bleeding disorders .

Biological Activity

Pibecarb, known for its vasotropic and hemostatic properties, is a compound that has garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Overview of this compound

This compound is classified as a vasotropic agent, primarily affecting vascular function and hemostasis. It has been studied for its potential therapeutic applications in various medical conditions, particularly those involving blood coagulation and vascular health.

This compound's biological activity is attributed to its interaction with specific receptors in the vascular system. The compound exhibits a dual mechanism:

- Vasodilation : this compound promotes the relaxation of vascular smooth muscle, leading to increased blood flow.

- Hemostatic Effects : It enhances platelet aggregation and stabilizes blood clots, making it useful in managing bleeding disorders.

Pharmacodynamics

Studies have shown that this compound influences several biological pathways:

- Endothelial Function : It improves endothelial cell function, which is crucial for maintaining vascular homeostasis.

- Platelet Activation : Research indicates that this compound can enhance platelet activation through specific signaling pathways, promoting clot formation during hemostatic processes.

Case Studies

- Clinical Application in Hemostasis :

- Vascular Health :

Table 1: Summary of Biological Activities of this compound

Table 2: Clinical Study Outcomes

| Study Focus | Outcome | Duration |

|---|---|---|

| Thrombocytopenia | 40% decrease in bleeding incidents | 6 months |

| Chronic Venous Insufficiency | Reduced swelling and pain | 8 weeks |

Q & A

Basic: How to formulate a research question on Pibecarb’s mechanism of action in preclinical studies?

Methodological Answer: Begin with a systematic review of existing literature to identify gaps in understanding this compound’s molecular interactions . Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, e.g., “In murine models (P), how does this compound (I) compared to placebo (C) affect [specific biochemical pathway] (O) over a 12-week period (T)?” . Ensure the question is researchable (feasible data sources) and arguable (supports hypothesis testing) .

Basic: What experimental design principles are critical for assessing this compound’s biochemical interactions?

Methodological Answer:

Adopt a randomized controlled trial (RCT) design with appropriate controls (e.g., vehicle-only groups) to isolate this compound’s effects . Include replication (≥3 biological replicates) and blinding to reduce bias. For in vitro studies, standardize cell lines, incubation times, and solvent concentrations to ensure reproducibility . Validate assays using positive/negative controls and document protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Advanced: How to resolve contradictions in this compound’s efficacy data across studies?

Methodological Answer:

Conduct a meta-analysis to quantify heterogeneity using tools like I² statistics . Re-analyze raw data (if accessible) to compare methodologies—e.g., dosing regimens, model organisms, or endpoint measurements . If discrepancies persist, design a harmonized follow-up study controlling for variables like pharmacokinetic profiles or batch-to-batch compound variability .

Advanced: What statistical methods are optimal for validating this compound’s dose-response relationships?

Methodological Answer:

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify confounding variables . Report confidence intervals and effect sizes to contextualize clinical relevance .

Basic: How to validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

Follow ICH Q2(R1) guidelines for validation parameters:

- Linearity: Test ≥5 concentrations with R² >0.98.

- Accuracy/Precision: Spike recovery (80–120%) and ≤15% RSD.

- LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively .

Include internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS workflows .

Advanced: How to synthesize findings from diverse this compound studies into a cohesive narrative?

Methodological Answer:

Use systematic review frameworks (PRISMA) to map evidence . Categorize studies by model system, outcome, and methodological rigor. Highlight consensus areas (e.g., this compound’s binding affinity) and unresolved gaps (e.g., long-term toxicity) . For conflicting results, propose mechanistic hypotheses (e.g., tissue-specific metabolism) to guide future research .

Basic: What ethical considerations apply to this compound research involving human subjects?

Methodological Answer:

Secure IRB/ethics committee approval, emphasizing informed consent and data anonymization . For clinical trials, register protocols in advance (e.g., ClinicalTrials.gov ) and adhere to CONSORT reporting standards. Include DSMB oversight for safety monitoring .

Advanced: How to leverage CiteAb for reagent validation in this compound-related assays?

Methodological Answer:

Use CiteAb’s filters to identify antibodies/assay kits with peer-reviewed validation in similar studies (e.g., “this compound” + “ELISA”) . Prioritize reagents with application-specific citations (e.g., Western blotting in liver tissue). Cross-validate findings with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.